molecular formula C19H15ClN4O3 B2804551 2-(3-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 904500-21-6

2-(3-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2804551
CAS RN: 904500-21-6
M. Wt: 382.8
InChI Key: WRCZKLIGLBREQV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3) that has been studied extensively for its potential use in treating various autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Antidepressant and Antianxiety Activities

A study designed and synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, closely related to the compound . These compounds, including variations similar to 2-(3-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile, showed significant antidepressant and antianxiety activities when tested using Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice (Kumar et al., 2017).

Antimicrobial Properties

In a related study, azole derivatives starting from furan-2-carbohydrazide were synthesized. These derivatives, which share structural similarities with this compound, displayed antimicrobial activities against various microorganisms (Başoğlu et al., 2013).

Serotonin Receptor Antagonism

Another study synthesized a series of compounds, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, to evaluate their potential as serotonin 5-HT3 receptor antagonists. These compounds are structurally related and provide insights into the potential applications of this compound in modulating serotonin receptors (Mahesh et al., 2004).

Antibacterial Activity

A study involving the synthesis of Terazosin hydrochloride drug and its formulations, which are structurally related to the compound of interest, evaluated the antibacterial activity of the derivatives on various bacteria. This provides a basis for understanding the potential antibacterial applications of this compound (Kumar et al., 2021).

Development of Analytical Methods

Research was conducted to develop a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound similar in structure, as an active pharmaceutical ingredient. This research could be relevant for the development of analytical methods for similar compounds like this compound (Varynskyi et al., 2017).

properties

IUPAC Name

2-(3-chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-4-1-3-13(11-14)17-22-15(12-21)19(27-17)24-8-6-23(7-9-24)18(25)16-5-2-10-26-16/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCZKLIGLBREQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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